Histidine dihydrochloride

描述

Histidine dihydrochloride is a derivative of the amino acid histidine. It is commonly used in biochemical and medical research due to its role in various physiological processes. Histidine itself is an essential amino acid that plays a crucial role in protein synthesis and enzyme function. This compound is often utilized in studies related to immune response, enzyme activity, and as a buffering agent in various biochemical applications.

准备方法

Synthetic Routes and Reaction Conditions: Histidine dihydrochloride can be synthesized from L-histidine through a series of chemical reactions. One common method involves the decarboxylation of L-histidine to produce histamine, which is then converted to this compound by reacting with hydrochloric acid . The reaction conditions typically involve the use of an electron-rich ketone, an organic solvent, and water to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity L-histidine as a starting material, which is then subjected to controlled reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Histidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form histidine derivatives.

Reduction: It can be reduced to form histamine.

Substitution: this compound can participate in substitution reactions where the imidazole ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.

Major Products Formed:

Oxidation: Histidine derivatives with modified imidazole rings.

Reduction: Histamine.

Substitution: Various substituted histidine compounds depending on the reagents used.

科学研究应用

Biochemical Applications

Protein Stabilization and Detection

Histidine dihydrochloride is utilized in biochemical assays as a buffer to stabilize proteins during various manipulations. Its ability to resist oxidation and prevent protein aggregation makes it valuable in the purification and analysis of therapeutic proteins. For instance, a histidine buffer solution has been shown to reduce protein aggregates during size exclusion chromatography (SEC), enhancing the accuracy of protein detection methods . This application is particularly crucial in the biopharmaceutical industry, where maintaining protein integrity is essential for therapeutic efficacy.

Crystallization Studies

Recent research has demonstrated that this compound can be used to grow single crystals suitable for nonlinear optical applications. The growth of semi-organic single crystals from this compound allows for the exploration of their optical properties, which can be applied in various photonic devices .

Nutritional Applications

Dietary Supplementation

this compound serves as a nutritional additive in animal feed. It is recognized for its role as an essential amino acid that supports various physiological functions, including protein synthesis and enzyme activity. Studies have shown that supplementation with histidine can enhance growth performance and health in livestock . The European Food Safety Authority (EFSA) has assessed its safety and efficacy, establishing guidelines for its use in animal diets .

Cataract Prevention in Aquaculture

In aquaculture, dietary histidine is being investigated for its potential to prevent cataracts in fish species such as Atlantic salmon. Research indicates that adequate levels of histidine in the diet can mitigate cataract development, which is a significant concern in intensive fish farming practices .

Pharmaceutical Applications

Therapeutic Agent for Peptic Ulcers

Historically, this compound has been explored as a therapeutic agent for peptic ulcers. Although studies have yielded mixed results regarding its efficacy, there remains interest in its potential benefits due to the amino acid's involvement in gastric secretions and mucosal protection . Ongoing research continues to evaluate its therapeutic value in gastrointestinal disorders.

Case Studies

作用机制

Histidine dihydrochloride exerts its effects through several mechanisms:

Immune Response: It enhances the immune response by improving the activity of certain immune cells.

Enzyme Activity: Acts as a cofactor for various enzymes, facilitating their catalytic activity.

Buffering Agent: Helps maintain pH stability in biochemical reactions.

Molecular Targets and Pathways:

相似化合物的比较

- L-histidinium hydrochloride monohydrate

- L-histidinium methyl ester dihydrochloride

Histidine dihydrochloride stands out due to its versatility and wide range of applications in scientific research and industry.

生物活性

Histidine dihydrochloride is a salt form of the amino acid histidine, which plays a crucial role in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Histidine

Histidine is classified as an essential amino acid, meaning it must be obtained from dietary sources. It serves multiple functions, including:

- Precursor to Histamine : Histidine is converted into histamine, a vital neurotransmitter involved in immune response and gastric acid secretion.

- Antioxidant Properties : It acts as an antioxidant, protecting cells from oxidative stress.

- Chelation of Metal Ions : Histidine can chelate metal ions like copper and zinc, which are essential for various enzymatic reactions.

This compound exhibits several biological activities through its conversion to histamine and direct interactions with cellular pathways:

- Immunomodulation : Histamine influences immune cell activity. It has been shown to activate suppressor T cells via H2 receptors, which may help in conditions like rheumatoid arthritis by down-regulating reactive oxygen species (ROS) production in phagocytic cells .

- Antioxidant Activity : Histidine's capacity to scavenge free radicals contributes to its antioxidant properties, potentially reducing oxidative stress in tissues .

- Regulation of Appetite : Histamine impacts food intake regulation through H1 receptors in the brain. Excessive dietary histidine can lead to increased brain histamine levels, affecting appetite regulation .

1. Safety and Efficacy Studies

A significant study evaluated the safety and efficacy of L-histidine monohydrochloride monohydrate in animal models. The findings indicated that while low doses were well tolerated, excessive intake led to adverse effects such as hyperlipidemia and altered zinc metabolism . A 90-day study on F344 rats identified 2.5% histidine hydrochloride in the diet as the maximum tolerable dose without significant adverse effects .

2. Dietary Histidine and Health Outcomes

Research has explored the relationship between dietary histidine intake and health outcomes, particularly focusing on cataracts and metabolic disorders. A study found that higher dietary histidine was associated with reduced cataract severity in animal models . Additionally, high levels of dietary histidine were linked to growth retardation and liver enlargement in rats .

Data Table: Biological Effects of this compound

属性

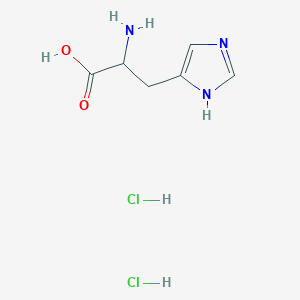

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。